Apoptolidin

Übersicht

Beschreibung

Apoptolidin is a polyketide compound isolated from the bacterium Nocardiopsis. It is known for its potent ability to induce apoptosis selectively in transformed cells, particularly those with adenovirus type 12 oncogenes, while sparing normal cells . This unique property makes it a valuable tool in cancer research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of apoptolidin involves complex polyketide biosynthesis pathways. The natural production of this compound is achieved through fermentation processes using Nocardiopsis bacteria. The biosynthetic gene cluster responsible for this compound production has been identified, allowing for genetic manipulation to enhance yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield. Downstream processing includes extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apoptolidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Derivate mit veränderter biologischer Aktivität zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine Wirksamkeit verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so seine Selektivität oder Potenz verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Derivate von this compound mit modifizierten biologischen Aktivitäten. Diese Derivate werden auf ihr Potenzial zur Verbesserung therapeutischer Ergebnisse untersucht .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Apoptolidin has shown promise in treating different types of cancers through various mechanisms:

- Leukemia : In vivo studies have demonstrated that ammocidin A (an analog of this compound) can suppress leukemia progression with minimal toxicity .

- Colorectal Cancer (CRC) : Recent findings suggest that this compound A can inhibit invasion and migration in CRC cells by upregulating NDRG1 expression and suppressing epithelial-mesenchymal transition (EMT), indicating its potential as an anti-metastatic agent .

Antimicrobial Properties

Beyond its anticancer applications, this compound is being investigated for its antimicrobial properties. Preliminary studies suggest that it may serve as an effective agent against certain bacterial strains, contributing to the development of new antimicrobial therapies .

Cytotoxicity Studies

A comprehensive evaluation of apoptolidins A-D revealed their selective cytotoxic effects against multiple cancer cell lines. For instance, this compound A demonstrated an IC50 value of 32 nM against H292 cells, significantly lower than that of other tested compounds .

Structure-Activity Relationship (SAR)

Research into the SAR of apoptolidins has highlighted the importance of specific structural components in their bioactivity. Modifications to the sugar moieties have been shown to impact cytotoxicity levels, emphasizing the need for careful design in developing analogs for therapeutic use .

Data Summary

| Compound | IC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound A | 32 | Lung Carcinoma | Inhibition of ATP synthase |

| This compound B | 7 | Various Cancer Lines | Selective cytotoxicity |

| Ammocidin A | Not specified | Leukemia | Suppression of leukemia progression |

| This compound C | 24 | Various Cancer Lines | Selective cytotoxicity |

| This compound D | 110 | Various Cancer Lines | Selective cytotoxicity |

Wirkmechanismus

Apoptolidin exerts its effects by inhibiting the mitochondrial F1FO ATPase, a crucial enzyme in cellular energy production. This inhibition leads to a decrease in ATP levels, triggering apoptosis in transformed cells. The selectivity of this compound is attributed to its ability to induce apoptosis in cells with specific oncogenic transformations, such as those with adenovirus type 12 oncogenes .

Vergleich Mit ähnlichen Verbindungen

Oligomycin: Another macrolide that inhibits mitochondrial ATP synthase but lacks the selective cytotoxicity of apoptolidin.

Cytovaricin: A polyketide with similar inhibitory effects on ATP synthase but different cellular targets.

Ossamycin: Shares structural similarities with this compound and inhibits mitochondrial ATP synthase.

Uniqueness of this compound: this compound’s unique ability to selectively induce apoptosis in transformed cells while sparing normal cells sets it apart from other similar compounds. This selectivity is crucial for its potential therapeutic applications, making it a promising candidate for targeted cancer therapies .

Biologische Aktivität

Apoptolidin, a member of the glycomacrolide family, has garnered attention for its selective cytotoxicity against various cancer cell lines. This article delves into the biological activity of this compound A, highlighting its mechanisms of action, effects on different cancer types, and significant findings from recent studies.

This compound A exerts its effects primarily through the inhibition of mitochondrial ATP synthase, a vital component in oxidative phosphorylation. This inhibition leads to altered cellular metabolism and induction of apoptosis in cancer cells. The following key mechanisms have been identified:

- Selective Cytotoxicity : this compound A demonstrates remarkable selectivity for oncogene-transformed cells, making it one of the top cytotoxic agents in the NCI-60 screening program, where it ranked among the top 0.1% for cell line selectivity .

- Induction of Apoptosis : Studies have shown that this compound A induces apoptosis via the mitochondrial pathway, characterized by morphological changes in cells and DNA fragmentation .

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), particularly cyclin D1 and CDK4/6 .

Effects on Cancer Cell Lines

This compound A has been tested across various cancer types, showing significant antiproliferative and antimetastatic properties. Below is a summary of its effects on selected cancer cell lines:

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Colorectal Cancer | RKO | <10 | Induces G0/G1 arrest; upregulates NDRG1 |

| Colorectal Cancer | HCT116 | <10 | Inhibits colony formation; enhances E-cadherin |

| Leukemia | MV-4-11 | <0.5 | Targets ATP synthase; induces apoptosis |

| Lung Adenocarcinoma | A549 | >10 | Minimal uptake; less sensitive to this compound |

| Glioblastoma | U87 | <5 | Induces autophagy; activates AMPK pathway |

Case Studies and Research Findings

-

Colorectal Cancer Study :

In a study focusing on colorectal cancer (CRC), this compound A was shown to significantly inhibit cell proliferation and migration by modulating epithelial-mesenchymal transition (EMT) markers. The compound upregulated E-cadherin while downregulating N-cadherin and vimentin, suggesting potential as a therapeutic agent for CRC metastasis . -

Leukemia Model :

Research involving acute myeloid leukemia demonstrated that this compound A could suppress leukemia progression in vivo with minimal toxicity. Its mechanism was linked to the inhibition of ATP synthase, confirming its role as an effective treatment option for OXPHOS-dependent cancers . -

Metabolic Shift in Tumor Cells :

Another significant finding indicated that treatment with this compound A caused a shift in cellular metabolism characterized by increased phosphorylation of AMP-activated protein kinase (AMPK), leading to autophagy. This was particularly evident in sensitive glioblastoma cell lines .

Eigenschaften

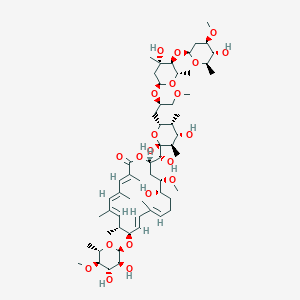

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMROCKORZEMQ-AIUMZUNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-06-1 | |

| Record name | Apoptolidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOPTOLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.